Ivabradine Hydrochloride is the hydrochloride salt form of ivabradine, an orally bioavailable, hyperpolarization-activated, cyclic nucleotide-gated (HCN) channel blocker, with negative chronotropic activity. Upon administration, ivabradine selectively binds to the intracellular portion of the HCN channel pore and blocks HCN channels in the pacemaker cells within the sinoatrial (SA) node. This inhibits the If (funny) pacemaker ion current, prevents the inward flow and intracellular accumulation of positively charged ions, reduces pacemaker activity and slows diastolic depolarization. This decreases heart rate, reduces myocardial oxygen demand and allows more time for blood to flow to the myocardium without affecting cardiac contractility. HCN channels, mixed sodium (Na+) and potassium (K+) channels that carry the inward If current, play a key role in the regulation of pacemaker firing rate in the SA node. The If pacemaker current, the inward flow of positively charged Na+-K+ ions, initiates the spontaneous diastolic depolarization phase and modulating heart rate.
A benzazepine derivative and selective HYPERPOLARIZATION-ACTIVATED CYCLIC NUCLEOTIDE-GATED CHANNELS inhibitor that lowers the heart rate. It is used in the treatment of CHRONIC STABLE ANGINA in patients unable to take BETA-ADRENERGIC BLOCKERS, and in the treatment of HEART FAILURE.
See also: Ivabradine (has active moiety).
Ivabradine hydrochloride
CAS No.: 148849-67-6
Cat. No.: VC21336215
Molecular Formula: C27H37ClN2O5
Molecular Weight: 505.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 148849-67-6 |
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Molecular Formula | C27H37ClN2O5 |
Molecular Weight | 505.0 g/mol |
IUPAC Name | 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
Standard InChI | InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 |
Standard InChI Key | HLUKNZUABFFNQS-ZMBIFBSDSA-N |
Isomeric SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl |
SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Canonical SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Appearance | White to Off-White Solid |
Melting Point | 193-196˚C |
Chemical Structure and Properties
Ivabradine has a chemical formula of C₂₇H₃₆N₂O₅ with an average molecular weight of 468.594 g/mol and a monoisotopic weight of 468.262422267 g/mol . The hydrochloride salt formation enhances the compound's pharmaceutical properties while maintaining its pharmacological activity.
The IUPAC nomenclature for ivabradine is 3-[3-({[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino)propyl]-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one . Common synonyms include ivabradina, ivabradin, and ivabradinum .
Mechanism of Action
Ivabradine hydrochloride acts through a highly selective mechanism that differentiates it from other heart rate-reducing agents. It specifically inhibits the "funny current" (If) in the sinoatrial node, the heart's primary pacemaker .
The drug selectively binds to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the If current . This binding occurs from the intracellular side of the channel pore when the channel is in its open state, disrupting the flow of ions (primarily sodium and potassium) that contribute to spontaneous diastolic depolarization of sinoatrial node cells . Consequently, this prolongs diastolic depolarization, reduces the pacemaker firing rate, and lowers heart rate .
A notable characteristic of ivabradine is its "use dependence" – it becomes more effective at faster heart rates, providing greater efficacy when it is most needed . This feature contributes to its clinical utility in conditions characterized by elevated heart rates.
Table 1: Key Pharmacological Properties of Ivabradine Hydrochloride
Property | Description | Impact on Therapy |
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Primary Target | If current in sinoatrial node | Selective heart rate reduction |
Mechanism | Inhibition of HCN channels | No negative inotropic effects |
Use Dependence | More effective at faster heart rates | Greater efficacy when most needed |
Cardiac Effects | Reduces heart rate without affecting contractility | Suitable for patients with compromised ventricular function |
Hemodynamic Impact | Minimal effect on blood pressure | Advantageous in hypotensive patients |
The selectivity of ivabradine for If channels results in heart rate reduction without affecting:
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Myocardial contractility
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Ventricular repolarization
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Intracardiac conduction
This selective action represents a significant advantage over beta-blockers and calcium channel blockers, which can cause undesirable effects including hypotension, bronchoconstriction, and negative inotropy .
Pharmacokinetics and Pharmacodynamics
Ivabradine hydrochloride is administered orally with a therapeutic dose range between 2.5 and 7.5 mg twice daily . Its plasma concentration peaks approximately 1 hour after ingestion under fasting conditions, with food intake delaying this peak by about an hour .
The drug undergoes extensive first-pass hepatic metabolism primarily via the cytochrome P450 enzyme CYP3A4 . This metabolic pathway has important implications for potential drug interactions, particularly with medications that inhibit or induce CYP3A4 activity.
The relationship between plasma concentration and heart rate reduction follows a sigmoid curve, with progressively diminishing additional effect at higher concentrations, suggesting a saturable binding to If channels. The heart rate-lowering effect is dose-dependent, with greater reductions observed at higher baseline heart rates .
Clinical Applications
Heart Failure with Reduced Ejection Fraction
Ivabradine hydrochloride has demonstrated significant benefits in patients with heart failure with reduced ejection fraction (HFrEF). A comprehensive systematic literature review confirms that ivabradine on top of background therapy is beneficial for heart rate control, reduction in hospitalization risk for heart failure, mortality improvement, ejection fraction enhancement, and patients' quality of life .
The landmark SHIFT (Systolic Heart Failure Treatment with the If Inhibitor Ivabradine Trial) study demonstrated that ivabradine reduced the primary composite outcome of cardiovascular death or hospital admission for worsening heart failure by 18% compared to placebo (HR: 0.82; 95% CI: 0.75 to 0.90; p < 0.0001) . This benefit was primarily driven by a 26% reduction in hospitalizations for heart failure .
Stable Angina Pectoris
In a post hoc analysis of patients with activity-limiting angina at baseline, ivabradine reduced the composite primary endpoint by 24%, largely driven by a 42% reduction in hospitalization for myocardial infarction .
Acute Heart Failure
Efficacy in Clinical Trials
Multiple randomized controlled trials (RCTs) have consistently demonstrated the benefits of ivabradine hydrochloride in specific cardiovascular conditions . A systematic review of 51 RCTs and 6 observational studies concluded that ivabradine therapy was associated with significant improvements in heart rate control, ejection fraction, and quality of life measures .
The efficacy of ivabradine appears to be consistent across various patient populations and clinical scenarios, particularly when added to optimal background therapy in patients with elevated resting heart rates .
Adverse Effect | Characteristics | Management Considerations |
---|---|---|
Visual phosphenes | Transient enhanced brightness in limited areas of visual field | Usually transient and resolve spontaneously; rarely require discontinuation |
Bradycardia | Dose-dependent; more common in patients with lower baseline heart rates | May require dose reduction; monitor heart rate regularly |
Atrial fibrillation | Slightly increased risk compared to placebo in clinical trials | Monitor for symptoms; consider discontinuation if persistent |
Dizziness | May be related to excessive heart rate reduction | Evaluate and adjust dose if necessary |
Blurred vision | Less common than phosphenes | Evaluate if persistent |
In the SHIFT trial, ivabradine was confirmed to be safe with infrequent, but statistically significant, side effects such as atrial fibrillation and symptomatic bradycardia . The visual symptoms (phosphenes) are thought to result from the drug's interaction with retinal channels similar to those in the sinoatrial node.
Effects on Cardiac Autonomic Function
Interesting research has emerged regarding ivabradine's effects on cardiac autonomic function. A study in rats demonstrated that chronic ivabradine administration enhanced vagal modulation and shifted the autonomic balance toward vagal dominance . This research also showed that long-term ivabradine treatment reduced the heart rate response to direct muscarinic receptor stimulation, canceled the cardioinhibitory response, and blunted the hemodynamic response to vagal stimulation .
These findings suggest that beyond its direct effects on the funny current, ivabradine may also modulate autonomic control of the heart, with potential implications for its antiarrhythmic properties and long-term cardiovascular effects . The study further revealed significantly higher right atrial HCN4 expression in ivabradine-treated animals, suggesting possible compensatory changes in channel expression with chronic treatment .
Dosage and Administration
Ivabradine hydrochloride dosing should be individualized based on patient characteristics and clinical response. The typical recommended dosing strategy is:
Table 4: Dosage Recommendations for Ivabradine Hydrochloride
Patient Population | Initial Dose | Dose Adjustment | Target Heart Rate |
---|---|---|---|
Standard adult HF patients | 5 mg twice daily | After 2 weeks based on resting heart rate | 50-60 beats per minute |
Patients at risk of bradycardia | 2.5 mg twice daily | After 2 weeks based on resting heart rate | 50-60 beats per minute |
Elderly patients | Consider lower initial dose | Titrate cautiously | 50-60 beats per minute |
Dose adjustments should follow these guidelines:
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If resting heart rate remains >60 beats per minute, increase to 7.5 mg twice daily
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If resting heart rate is 50-60 beats per minute, maintain current dose
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If resting heart rate is <50 beats per minute or if symptoms of bradycardia occur, decrease to 2.5 mg twice daily
If there is minimal or no symptomatic improvement after an adequate trial period, discontinuation should be considered .
Drug Interactions
Due to its hepatic metabolism by CYP3A4, ivabradine hydrochloride has several important drug interactions to consider:
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CYP3A4 Inhibitors:
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Strong inhibitors (e.g., ketoconazole, clarithromycin, HIV protease inhibitors) can significantly increase ivabradine plasma concentrations, enhancing its heart rate-lowering effects and potentially causing excessive bradycardia
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Concomitant use with strong CYP3A4 inhibitors is contraindicated
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CYP3A4 Inducers:
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Drugs like rifampicin, barbiturates, and phenytoin may decrease ivabradine plasma concentrations, potentially reducing its efficacy
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Other Heart Rate-Lowering Medications:
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Combination with beta-blockers is common in clinical practice but requires careful monitoring
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Concomitant use with non-dihydropyridine calcium channel blockers (verapamil, diltiazem) may increase the risk of bradycardia
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QT-Prolonging Medications:
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While ivabradine itself has minimal effect on QT interval, caution is advised when combining with other QT-prolonging drugs
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